molecular formula C23H13ClFNO3S B11634652 3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11634652
M. Wt: 437.9 g/mol
InChI Key: QYZIUWZQNATBRZ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole, benzyl ether, and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of Chromenone Core: The chromenone core is often prepared through the condensation of salicylaldehyde with an appropriate β-ketoester, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the chromenone core. This can be achieved using a base-catalyzed nucleophilic substitution reaction, where the benzyl ether linkage is formed by reacting the chromenone with 2-chloro-6-fluorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.

    Substitution: The benzyl ether linkage is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives of chromenone.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or fluorescent probes due to the chromenone core’s ability to fluoresce under certain conditions.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the benzothiazole moiety is particularly significant due to its known bioactivity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with enzyme active sites, potentially inhibiting their activity. The chromenone core can intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)-2H-chromen-2-one: Lacks the benzyl ether linkage, making it less versatile in terms of chemical reactivity.

    7-[(2-Chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one: Lacks the benzothiazole moiety, reducing its potential bioactivity.

Uniqueness

The combination of benzothiazole, benzyl ether, and chromenone in a single molecule makes 3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one unique

Properties

Molecular Formula

C23H13ClFNO3S

Molecular Weight

437.9 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H13ClFNO3S/c24-17-4-3-5-18(25)16(17)12-28-14-9-8-13-10-15(23(27)29-20(13)11-14)22-26-19-6-1-2-7-21(19)30-22/h1-11H,12H2

InChI Key

QYZIUWZQNATBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C=CC=C5Cl)F)OC3=O

Origin of Product

United States

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